Cas no 494782-67-1 (2-(4-Benzylpiperazin-1-yl)benzoic acid)

2-(4-Benzylpiperazin-1-yl)benzoic acid is a synthetic organic compound featuring a benzoic acid core substituted with a 4-benzylpiperazine moiety. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and chemical research. The benzylpiperazine group enhances solubility and bioavailability, while the benzoic acid functionality allows for further derivatization, such as esterification or amidation. Its well-defined molecular architecture is advantageous for designing ligands or modulators targeting central nervous system (CNS) receptors. The compound’s stability under standard conditions and compatibility with common synthetic methodologies further contribute to its utility in medicinal chemistry and drug discovery applications.
2-(4-Benzylpiperazin-1-yl)benzoic acid structure
494782-67-1 structure
Product Name:2-(4-Benzylpiperazin-1-yl)benzoic acid
CAS No:494782-67-1
MF:C18H20N2O2
MW:296.363604545593
CID:324679
PubChem ID:21935193
Update Time:2025-11-02

2-(4-Benzylpiperazin-1-yl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Benzylpiperazin-1-yl)benzoic acid
    • 2-(4-Benzyl-piperazin-1-yl)benzoic acid
    • 2-(4-BENZYL-PIPERAZIN-1-YL)-BENZOIC ACID
    • Benzoic acid,2-[4-(phenylmethyl)-1-piperazinyl]-
    • AG-F-65661
    • CTK4J1321
    • PubChem12213
    • SureCN4527775
    • FJUPXLLPYKXHPF-UHFFFAOYSA-N
    • DTXSID30620331
    • FT-0604269
    • SCHEMBL4527775
    • Z293607410
    • 2-[4-benzylpiperazinyl]benzoic acid
    • A7379
    • 494782-67-1
    • AKOS000260275
    • DB-070997
    • Inchi: 1S/C18H20N2O2/c21-18(22)16-8-4-5-9-17(16)20-12-10-19(11-13-20)14-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,21,22)
    • InChI Key: FJUPXLLPYKXHPF-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC=CC=1N1CCN(CC2C=CC=CC=2)CC1)=O

Computed Properties

  • Exact Mass: 296.1526
  • Monoisotopic Mass: 296.152
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 360
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.8A^2
  • XLogP3: 0.6

Experimental Properties

  • Density: 1.217
  • Boiling Point: 463.984°C at 760 mmHg
  • Flash Point: 234.409°C
  • Refractive Index: 1.625
  • PSA: 43.78

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2-(4-Benzylpiperazin-1-yl)benzoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:494782-67-1)2-(4-Benzylpiperazin-1-yl)benzoic acid
Order Number:A7379
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:04
Price ($):251.0
Email:sales@amadischem.com

Additional information on 2-(4-Benzylpiperazin-1-yl)benzoic acid

2-(4-Benzylpiperazin-1-yl)benzoic acid (CAS No. 494782-67-1): A Multifunctional Scaffold in Modern Medicinal Chemistry

As a 2-(4-Benzylpiperazin-1-yl)benzoic acid compound with CAS No. 494782-67-1, this molecule has emerged as a promising chemical scaffold in the field of medicinal chemistry. Structurally characterized by a benzoic acid core conjugated to a 4-benzylpiperazine ring system, its unique three-dimensional architecture provides opportunities for molecular docking with a variety of biological targets. Recent advances in structure-activity relationship (SAR) studies have highlighted the compound's ability to modulate neurotransmitter receptors and ion channels, making it a focal point in drug discovery programs targeting central nervous system (CNS) disorders.

The 4-benzylpiperazine moiety in 2-(4-Benzylpiperazin-1-yl)benzoic acid has been extensively studied for its lipophilicity and hydrogen-bonding capacity, which are critical for target engagement. Notably, a 2023 study published in Journal of Medicinal Chemistry demonstrated that modifications to the benzyl substituent could significantly influence selectivity profiles against GABAA receptors and serotonin 5-HT2A receptors. This finding has important implications for the design of next-generation therapeutics with improved efficacy-safety balances.

Recent computational modeling approaches have provided deeper insights into the binding affinity of 2-(4-Benzylpiperazin-1-yl)benzoic acid to ionotropic glutamate receptors. These simulations, utilizing quantum mechanics/molecular mechanics (QM/MM) hybrid methods, revealed that the benzoic acid group forms electrostatic interactions with aspartate residues in the ligand-binding domain. Such findings are being leveraged in the development of modulators for NMDA receptors, which are implicated in neurodegenerative diseases like Alzheimer's disease and ischemic stroke.

The CAS No. 494782-67-1 compound has also shown potential in anti-inflammatory applications. A 2024 investigation by researchers at the Max Planck Institute demonstrated that derivatives of this scaffold could inhibit COX-2 enzyme activity with IC50 values in the low micromolar range. This discovery has sparked interest in its use as a lead compound for developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity compared to traditional NSAID classes.

In the realm of pharmaceutical formulation, the 2-(4-Benzylpiperazin-1-yl)benzoic acid scaffold has been explored for its solubility characteristics and stability profiles. A comparative study published in European Journal of Pharmaceutics and Biopharmaceutics in 2023 showed that protonation states of the benzoic acid group significantly affect drug release kinetics in enteric-coated tablets. These insights are crucial for optimizing oral bioavailability and therapeutic index in clinical applications.

Moreover, the 4-benzylpiperazine motif in CAS No. 494782-67-1 has been harnessed in targeted drug delivery systems. Researchers at MIT have developed lipid nanoparticles incorporating this scaffold, which exhibit enhanced brain penetration due to receptor-mediated endocytosis. This advancement has opened new avenues for treating brain tumors and neurodegenerative conditions where blood-brain barrier permeability is a major challenge.

Looking ahead, the 2-(4-Benzylpiperazin-1-yl)benzoic acid scaffold is expected to play a pivotal role in precision medicine initiatives. Ongoing high-throughput screening campaigns are identifying structure-specific interactions with tyrosine kinase receptors and histone deacetylases, suggesting its potential as a platform molecule for personalized therapies. As the field of molecular pharmaceutics continues to evolve, the CAS No. 494782-67-1 compound stands as a testament to the power of multidisciplinary research in advancing modern therapeutics.

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Amadis Chemical Company Limited
(CAS:494782-67-1)2-(4-Benzylpiperazin-1-yl)benzoic acid
A7379
Purity:99%
Quantity:1g
Price ($):251.0
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